N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea
Descripción general
Descripción
N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR), which plays a crucial role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin’s lymphoma (NHL).
Mecanismo De Acción
N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea binds to the active site of BTK and inhibits its kinase activity. This leads to the inhibition of downstream signaling pathways such as the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea also induces apoptosis in B-cells by upregulating pro-apoptotic proteins such as Bim and downregulating anti-apoptotic proteins such as Mcl-1.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been shown to selectively inhibit BTK without affecting other kinases such as Tec, Itk, and JAK3. This selectivity is important as it reduces the risk of off-target effects. N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has also been shown to penetrate the blood-brain barrier, which may be beneficial for the treatment of B-cell malignancies that involve the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea is its high potency and selectivity for BTK. This makes it a useful tool for studying the role of BTK in B-cell signaling and the development of B-cell malignancies. However, a limitation of N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Direcciones Futuras
There are several future directions for the development of N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea and other BTK inhibitors. One direction is the combination of BTK inhibitors with other targeted therapies such as PI3K inhibitors or CD20 antibodies. Another direction is the development of BTK inhibitors with improved pharmacokinetic properties, such as longer half-life or better tissue penetration. Additionally, the role of BTK in other immune cells such as T-cells and natural killer cells is an area of active research, which may lead to the development of new therapeutic strategies.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea inhibits BCR signaling and induces apoptosis in CLL and NHL cell lines. In vivo studies in mouse models have demonstrated that N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea reduces tumor growth and prolongs survival in xenograft models of CLL and NHL.
Propiedades
IUPAC Name |
1-(4-acetylphenyl)-3-[4-(trifluoromethoxy)phenyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c1-10(22)11-2-4-12(5-3-11)20-15(23)21-13-6-8-14(9-7-13)24-16(17,18)19/h2-9H,1H3,(H2,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTBNHWAGDUCBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-[4-(trifluoromethoxy)phenyl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.